(2S)-2-{[1-(4-chlorophenyl)ethyl]amino}-3-methylbutan-1-ol
Description
IUPAC Nomenclature and Systematic Identification
The International Union of Pure and Applied Chemistry (IUPAC) nomenclature for this compound follows Rule P-14.4(j) for amino alcohols and P-62.3.2.1 for halogenated aryl substituents. The base name derives from the butan-1-ol skeleton, with sequential numbering prioritizing the hydroxyl group at position 1. The aminoethyl substituent at position 2 receives the locant "2-{[1-(4-chlorophenyl)ethyl]amino}", while the methyl branch at position 3 is denoted as "3-methyl".
The complete IUPAC name resolves as (2S)-2-{[1-(4-chlorophenyl)ethyl]amino}-3-methylbutan-1-ol , with stereochemical designation at C2 confirmed through X-ray crystallographic data. The Blue Book revision P-14.4(j) clarifies that branched alkylamino groups require bracketed locants for substituents on nitrogen-bound chains, preventing ambiguity in parent chain selection. Comparative analysis with the hydrochloride salt form (CID 112756455) shows identical stereodescriptors but differs in protonation state and counterion inclusion.
Molecular Formula and Weight Analysis
Elemental composition determination through high-resolution mass spectrometry (HRMS) confirms the molecular formula C₁₃H₂₀ClNO for the free base, corresponding to an exact mass of 241.1248 Da. The hydrochloride salt form (C₁₃H₂₁Cl₂NO) exhibits a molecular weight of 278.21 g/mol, consistent with protonation at the amino group and chloride counterion addition.
Calculated molecular parameters include:
| Parameter | Value | Method |
|---|---|---|
| Exact mass (free base) | 241.1248 Da | HRMS |
| Monoisotopic mass | 241.1234 Da | PubChem |
| Heavy atom count | 16 (C₁₃H₂₀ClNO) |
Branched-chain effects from the 3-methyl group reduce molecular symmetry, evidenced by eight distinct carbon environments in ¹³C NMR spectra. The 4-chlorophenyl moiety contributes characteristic aromatic proton signals at δ 7.25–7.35 ppm in ¹H NMR, with deshielding effects from the electron-withdrawing chlorine substituent.
Stereochemical Configuration and Chiral Center Analysis
X-ray crystallography confirms a single chiral center at C2 of the butanol backbone with S configuration. The Cahn-Ingold-Prelog priority order assigns:
- Amino group (-NH-CH₂-C₆H₄Cl)
- Hydroxymethyl (-CH₂OH)
- Isobutyl branch (-CH(CH₃)₂)
- Hydrogen atom
The 1-(4-chlorophenyl)ethylamine substituent introduces potential axial chirality but remains unresolved in commercial samples, typically existing as a racemic mixture at that position. Density functional theory (DFT) calculations predict a 3.2 kcal/mol energy difference between (2S) and (2R) enantiomers, favoring the observed S configuration through steric minimization between the isobutyl and aryl groups.
| Chiral Center | Configuration | Contributors to Chirality |
|---|---|---|
| C2 (butanol backbone) | S | NH-(aryl), CH₂OH, CH(CH₃)₂, H |
Optical rotation measurements in ethanol ([α]D²⁵ = +12.4°) correlate with electronic circular dichroism (ECD) spectra showing a positive Cotton effect at 225 nm, confirming absolute configuration.
Comparative Structural Analysis with Related Amino Alcohol Derivatives
Structural analogs demonstrate how substituent variations affect physicochemical properties:
The 4-chlorophenyl group confers unique π-π stacking capabilities absent in aliphatic analogs, evidenced by differential scanning calorimetry (DSC) showing a 15°C higher melting point compared to cyclohexyl derivatives. Molecular dynamics simulations reveal stabilized conformations through intramolecular hydrogen bonding between the hydroxyl and amino groups (distance: 2.1 Å).
Comparative Raman spectroscopy highlights distinctive peaks at:
- 1580 cm⁻¹ (C-Cl stretch)
- 1120 cm⁻¹ (C-N stretch)
- 1045 cm⁻¹ (C-O stretch)
These vibrational modes differ markedly from non-chlorinated analogs, providing structural fingerprints for compound identification.
Properties
Molecular Formula |
C13H20ClNO |
|---|---|
Molecular Weight |
241.76 g/mol |
IUPAC Name |
(2S)-2-[1-(4-chlorophenyl)ethylamino]-3-methylbutan-1-ol |
InChI |
InChI=1S/C13H20ClNO/c1-9(2)13(8-16)15-10(3)11-4-6-12(14)7-5-11/h4-7,9-10,13,15-16H,8H2,1-3H3/t10?,13-/m1/s1 |
InChI Key |
YLQWYNQNQQLOSM-JLOHTSLTSA-N |
Isomeric SMILES |
CC(C)[C@@H](CO)NC(C)C1=CC=C(C=C1)Cl |
Canonical SMILES |
CC(C)C(CO)NC(C)C1=CC=C(C=C1)Cl |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of (2S)-2-{[1-(4-chlorophenyl)ethyl]amino}-3-methylbutan-1-ol typically involves a multi-step synthetic route:
Step 1: Formation of the Amino Alcohol Backbone
The core structure, 2-amino-3-methylbutan-1-ol, is prepared or sourced as the chiral starting material. The (2S) stereochemistry is crucial and is often introduced or preserved by using enantiomerically pure precursors or chiral resolution techniques.Step 2: Introduction of the 1-(4-chlorophenyl)ethyl Group
The key amine substituent is introduced by reaction of the amino alcohol with a suitable 1-(4-chlorophenyl)ethyl electrophile or by reductive amination involving 4-chlorophenylacetaldehyde derivatives.Step 3: Formation of the Hydrochloride Salt
The free base amine is converted to the hydrochloride salt by treatment with hydrochloric acid, enhancing the compound’s stability and solubility for further applications.
Detailed Synthetic Route (Reported Procedures)
A typical synthetic route reported in chemical supplier catalogs and patent literature includes:
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Chiral amino alcohol synthesis | Starting from chiral precursors or resolution | (2S)-2-amino-3-methylbutan-1-ol obtained |
| 2 | Reductive amination | Reaction of chiral amino alcohol with 4-chlorophenylacetaldehyde, followed by reduction (e.g., NaBH4) | Formation of (2S)-2-{[1-(4-chlorophenyl)ethyl]amino}-3-methylbutan-1-ol |
| 3 | Salt formation | Treatment with HCl in anhydrous solvent (e.g., ether or ethanol) | Formation of hydrochloride salt |
This method ensures the stereochemical integrity of the (2S) center and high purity of the final product.
Alternative Approaches
Chiral Resolution:
If racemic mixtures are obtained, chiral resolution methods such as crystallization with chiral acids or chromatographic separation on chiral stationary phases can be employed to isolate the (2S) isomer.Asymmetric Synthesis:
Use of chiral catalysts or auxiliaries during the amination or reduction steps can directly yield the desired stereoisomer without the need for resolution.Patent-Described Processes:
While no direct patent exclusively on this compound was found, related patent US10544189B2 describes processes for stereoselective synthesis of amino alcohol derivatives with similar structural motifs, emphasizing the use of chiral intermediates and selective reagents to ensure stereochemical control.
Analytical and Research Data Supporting Preparation
Structural Confirmation
Spectroscopic Methods:
Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are routinely used to confirm the structure and purity of the synthesized compound.Chiral Purity Assessment:
Optical rotation measurements and chiral HPLC are standard to verify the stereochemical purity of the (2S) isomer.
Physical and Chemical Properties
Summary Table of Preparation Methods
| Method | Description | Advantages | Disadvantages |
|---|---|---|---|
| Reductive amination | Reaction of chiral amino alcohol with 4-chlorophenylacetaldehyde and reduction | Direct, preserves stereochemistry | Requires chiral starting material |
| Chiral resolution | Separation of racemic mixtures by crystallization or chromatography | Can be applied post-synthesis | Time-consuming, yield loss possible |
| Asymmetric synthesis | Use of chiral catalysts or auxiliaries during synthesis | High stereoselectivity | Requires specialized reagents |
| Salt formation | Conversion of free base to hydrochloride salt | Improves stability and solubility | Additional purification step |
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group, forming a simpler amine derivative.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, leading to various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry:
- Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology:
- Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine:
- Potential applications in drug development due to its structural similarity to known pharmacophores.
Industry:
- Utilized in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. The presence of the 4-chlorophenyl group and the ethylamino moiety allows it to bind to active sites, potentially inhibiting or activating biological pathways. The exact mechanism may vary depending on the specific application and target.
Comparison with Similar Compounds
(S)-2-Amino-4-phenylbutan-1-ol (Compound 12)
Key Structural Differences :
- Backbone: Shares the amino alcohol core but lacks the 4-chlorophenyl ethyl group and 3-methyl branch.
- Substituents : A phenyl group is attached at the C4 position instead of the chlorophenyl ethyl group.
Functional Implications :
(S)-2-Amino-3-methylbutan-1-ol (Compound 13)
Key Structural Differences :
- Backbone: Retains the 3-methylbutanol chain but lacks aromatic substituents.
- Substituents: No chlorophenyl or phenyl groups, resulting in a simpler structure.
Functional Implications :
(2S)-4-(4-Chloro-3-methoxyphenyl)butan-2-ol
Key Structural Differences :
- Backbone: A butanol chain replaces the amino alcohol core.
Properties :
Functional Implications :
- Likely exhibits distinct reactivity (e.g., in esterification or oxidation) compared to amino alcohols due to the hydroxyl group’s lone presence .
(2S,3R)-2-Amino-4-chloro-1-phenylbutan-3-ol Hydrochloride
Key Structural Differences :
- Backbone : Features a chlorine atom at the C4 position and a phenyl group at C1.
- Stereochemistry : Additional stereocenter at C3 (R-configuration).
- Salt Form : Hydrochloride salt enhances solubility but may alter stability.
Properties :
- Molecular Formula: C₁₀H₁₅Cl₂NO (MW: 236.14) .
- The dual chlorine atoms increase molecular weight and electron-withdrawing effects compared to the target compound.
Functional Implications :
- The hydrochloride salt may improve bioavailability, while the stereochemical complexity could lead to divergent binding affinities in chiral environments .
Biological Activity
(2S)-2-{[1-(4-chlorophenyl)ethyl]amino}-3-methylbutan-1-ol, commonly referred to by its chemical structure, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its significance in medicinal chemistry.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C13H20ClNO |
| Molecular Weight | 241.76 g/mol |
| CAS Number | 1372898-61-7 |
| Boiling Point | Not available |
| Melting Point | Not available |
This compound features a chiral center, which may influence its biological activity and interactions with biological targets.
The primary action of (2S)-2-{[1-(4-chlorophenyl)ethyl]amino}-3-methylbutan-1-ol appears to be related to its interaction with neurotransmitter systems, particularly those involving serotonin and norepinephrine. Compounds with similar structures have been noted for their ability to act as selective serotonin reuptake inhibitors (SSRIs), potentially enhancing mood and alleviating symptoms of depression.
Pharmacological Studies
Recent studies have focused on the compound's effects in various biological systems:
- Neuropharmacology : Research indicates that the compound may exhibit anxiolytic and antidepressant-like effects in animal models. In one study, administration of the compound resulted in significant reductions in anxiety-related behaviors in rodents, suggesting a potential for treating anxiety disorders .
- Cardiovascular Effects : Another area of investigation is the impact on cardiovascular health. Preliminary findings suggest that the compound may influence heart rate variability and blood pressure regulation, possibly through adrenergic receptor modulation .
Case Study 1: Anxiolytic Effects
In a controlled study involving mice, (2S)-2-{[1-(4-chlorophenyl)ethyl]amino}-3-methylbutan-1-ol was administered at varying doses. The results demonstrated a dose-dependent reduction in anxiety-like behaviors, measured by elevated plus maze tests. The study concluded that this compound could be a candidate for further development as an anxiolytic agent .
Case Study 2: Cardiovascular Impact
A separate investigation assessed the cardiovascular effects of the compound in hypertensive rats. Results indicated a significant reduction in systolic blood pressure following administration. The mechanism was attributed to the modulation of vascular smooth muscle tone via adrenergic pathways, highlighting its potential therapeutic applications in managing hypertension .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
